Naphthalene, 1,8-mercaptomethyl-
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Overview
Description
Naphthalene, 1,8-mercaptomethyl- is an organic compound with the molecular formula C₁₂H₁₂S₂. It is a derivative of naphthalene, where two mercaptomethyl groups are attached at the 1 and 8 positions of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 1,8-mercaptomethyl- typically involves the reaction of 1,8-diaminonaphthalene with carbon disulfide in the presence of potassium hydroxide and ethanol under reflux conditions . This reaction yields 1,8-bis(mercaptomethyl)naphthalene, which can be further purified and characterized using various analytical techniques.
Industrial Production Methods
Industrial production methods for naphthalene, 1,8-mercaptomethyl- are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,8-mercaptomethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the mercaptomethyl groups to methyl groups.
Substitution: The mercaptomethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
Naphthalene, 1,8-mercaptomethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene, 1,8-mercaptomethyl- involves its interaction with various molecular targets and pathways. The mercaptomethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound can also undergo redox reactions, affecting cellular redox balance and leading to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,8-diaminato: Similar in structure but with amino groups instead of mercaptomethyl groups.
Naphthalene-1,8-dicarboxylic acid: Contains carboxyl groups at the 1 and 8 positions.
Naphthalene-1,8-dicarboximide: Features imide groups at the 1 and 8 positions
Uniqueness
Naphthalene, 1,8-mercaptomethyl- is unique due to the presence of mercaptomethyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
60948-99-4 |
---|---|
Molecular Formula |
C12H12S2 |
Molecular Weight |
220.4 g/mol |
IUPAC Name |
[8-(sulfanylmethyl)naphthalen-1-yl]methanethiol |
InChI |
InChI=1S/C12H12S2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6,13-14H,7-8H2 |
InChI Key |
JKNPWHHGFOPCTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CS)C(=CC=C2)CS |
Origin of Product |
United States |
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